2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid
Description
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and a propionic acid moiety
Properties
IUPAC Name |
2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-10-4-3-7(2)9-10/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKQIWTIXNRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as a starting material.
Substitution Reaction: The methyl group is introduced at the 3-position of the pyrazole ring through a substitution reaction using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced through a reaction with acrylonitrile followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Methyl-substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid.
2-Methyl-3-(1H-pyrazol-1-yl)-propionic acid: A similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the propionic acid moiety enhances its versatility in various applications.
Biological Activity
2-Methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a propionic acid backbone and a substituted pyrazole ring. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 166.18 g/mol. The compound features a methyl group at the 3-position of the pyrazole ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Structural Characteristics | Pyrazole derivative |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole ring can modulate enzyme activity and receptor interactions, while the propionic acid moiety enhances binding through hydrogen bonding and electrostatic interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.12 mg/mL to 0.81 mg/mL depending on the specific derivative tested .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
A notable area of research involves the anticancer potential of this compound. Recent studies have highlighted its ability to induce apoptosis in cancer cells, particularly in HER2-positive breast and gastric cancers. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity in vitro .
Case Study:
In a study involving NCI-N87 gastric cancer cells, treatment with varying concentrations of the compound resulted in a concentration-dependent increase in apoptosis markers such as cleaved PARP and cleaved caspase 3. This suggests that the compound not only inhibits cell growth but also actively promotes programmed cell death in cancerous cells .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for introducing a pyrazole moiety to a propionic acid backbone, and how can regioselectivity be controlled?
The synthesis of pyrazole-substituted propionic acids often involves condensation or aza-Michael reactions. For example, regioselective introduction of a pyrazole ring can be achieved using protected intermediates (e.g., benzyloxycarbonyl-protected amino acids) to direct reactivity . Catalyst choice (e.g., niobium-based catalysts for condensation) and solvent systems (e.g., Decalin at 300°C under pressure) also influence regioselectivity and yield .
Q. What analytical techniques are most effective for characterizing the purity and structure of 2-methyl-3-(3-methyl-pyrazol-1-yl)-propionic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyrazole ring and propionic acid backbone. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (e.g., GC-MS) validates molecular weight and fragmentation patterns .
Q. How does the methyl group on the pyrazole ring influence the compound’s stability under varying pH and temperature conditions?
Methyl groups generally enhance steric stability but may reduce solubility. Stability studies should assess hydrolysis susceptibility at acidic/basic pH (e.g., 1–13) and thermal degradation at 25–100°C. Dynamic metabolomics approaches, as used for propionic acid derivatives in biological systems, can model degradation pathways .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing yield in the condensation of pyrazole precursors with propionic acid derivatives?
Key factors include:
- Catalyst selection : Niobium oxide/silica (Nb₂O₅/SiO₂) catalysts improve formaldehyde-propionic acid condensation efficiency by reducing side reactions .
- Reaction conditions : Elevated temperatures (180–300°C) and pressures (20–750 psig) enhance kinetics but require careful control to avoid decomposition .
- Feed stoichiometry : Excess formaldehyde (1.5–2:1 molar ratio) drives equilibrium toward product formation .
Q. How can computational methods resolve contradictions in reported regioselectivity for pyrazole substitution?
Density Functional Theory (DFT) simulations can model transition states to predict regioselectivity. For example, steric and electronic effects of the 3-methyl group on pyrazole may favor substitution at specific positions. Experimental validation via kinetic studies (e.g., monitoring intermediates via in-situ IR) can reconcile discrepancies between computational and empirical data .
Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production, and how can they be mitigated?
Scalability issues include:
- Catalyst deactivation : Continuous-flow reactors with catalyst regeneration loops (e.g., fluidized beds) maintain activity .
- Byproduct management : Reactive distillation separates MAA (methacrylic acid) from water during condensation, minimizing downstream purification costs .
- Cost optimization : Propionic acid feedstock dominates production costs (57% of total); alternative feedstocks (e.g., coal-derived syngas) may reduce expenses .
Methodological Guidance
Q. How should researchers design stability studies for pyrazole-propionic acid conjugates in aqueous media?
- Use accelerated stability testing (e.g., 40°C/75% relative humidity) over 1–6 months.
- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free pyrazole or propionic acid).
- Adjust buffering agents (e.g., phosphate vs. citrate) to mimic physiological or storage conditions .
Q. What strategies improve the enantiomeric purity of chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
